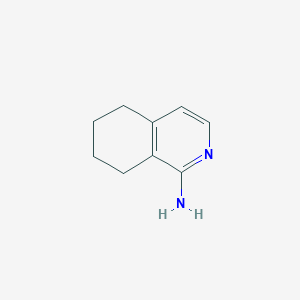

5,6,7,8-Tetrahydroisoquinolin-1-amine

概要

説明

5,6,7,8-Tetrahydroisoquinolin-1-amine is an organic compound with the molecular formula C₉H₁₂N₂. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-1-amine can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium amide in dimethylformamide (DMF) at elevated temperatures (around 170°C) for 16 hours, followed by neutralization with aqueous sodium hydroxide, yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial synthesis.

化学反応の分析

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-1-amine undergoes various chemical reactions, including:

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: It can participate in substitution reactions, particularly at the amine group, to form N-alkylated or N-acylated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Sodium amide in DMF.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Corresponding nitrones.

Reduction: More saturated amine derivatives.

Substitution: N-alkylated or N-acylated tetrahydroisoquinolines.

科学的研究の応用

Anticancer Properties

Recent research has highlighted the potential of 5,6,7,8-tetrahydroisoquinolin-1-amine and its derivatives as anticancer agents . Studies have demonstrated that these compounds exhibit antiproliferative activity against various cancer cell lines:

- Mechanism of Action : The compounds induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) levels in cancer cells. This mechanism is particularly effective against resistant cancer cell lines, such as HeLa and KB-vin cells .

- Synthesis and Testing : A series of chiral tetrahydroisoquinoline derivatives were synthesized and tested for their cytotoxic effects. The most active compounds displayed significant inhibition of cell proliferation across multiple cancer types, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3a | 74 ± 3 | HeLa |

| 5a | 36 ± 4 | HT-29 |

| 2b | 77 ± 7 | A2780 |

Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties , particularly against HIV:

- Targeting Mechanisms : These compounds target the allosteric binding site on the lens epithelium-derived growth factor p75 (LEDGF/p75), which is crucial for HIV replication. This approach has shown promise in developing novel antiviral therapies .

- Research Findings : A study demonstrated that specific derivatives exhibited potent inhibition of HIV-1 replication, indicating their potential as therapeutic agents in managing HIV infections .

Neurological Applications

The compound has shown potential in addressing various neurological disorders:

- Cognitive Disorders : Tetrahydroisoquinoline derivatives have been linked to the treatment of cognitive impairments associated with conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). They act as D1 receptor modulators, which could help alleviate cognitive symptoms .

- Behavioral Effects : Research indicates that certain derivatives may serve as anxiolytic agents with minimal side effects, making them suitable candidates for further development in treating anxiety-related disorders .

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical transformations that enhance its biological activity:

- Synthetic Routes : The compound can be synthesized through several methods involving the reduction of isoquinoline precursors or through cyclization reactions involving substituted phenyl groups .

- Chemical Stability : While some derivatives show promising biological profiles, challenges remain regarding their pharmacokinetic stability. Ongoing research aims to optimize these compounds for better efficacy and reduced side effects .

作用機序

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). These interactions can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.

類似化合物との比較

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but differing in the position of the amine group.

6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Another derivative with a thieno ring fused to the isoquinoline structure.

Uniqueness

5,6,7,8-Tetrahydroisoquinolin-1-amine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cell cycle regulation and its potential as a precursor for various bioactive compounds highlight its importance in medicinal chemistry .

生物活性

5,6,7,8-Tetrahydroisoquinolin-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydroisoquinoline structure, which contributes to its unique chemical reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form nitrones and reduction to generate more saturated amine derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

- Cell Cycle Regulation : Studies have shown that certain derivatives affect cell cycle phases significantly. For instance, the compound (R)-5a induces a concentration-dependent increase in the G0/G1 phase while decreasing S and G2/M phases in A2780 ovarian carcinoma cells .

Antitumor Activity

This compound and its derivatives have demonstrated promising antitumor effects across various cancer cell lines:

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties by inhibiting neuroinflammation and promoting neuronal survival. Compounds developed for Alzheimer's disease have shown efficacy in inhibiting amyloid-beta aggregation and protecting against oxidative stress .

Case Studies

- Anticancer Activity : A study demonstrated that (R)-5a significantly affected the cell cycle in A2780 cells by inducing apoptosis through mitochondrial pathways. The compound's ability to modulate mitochondrial function highlights its potential as a therapeutic agent in oncology .

- Multifunctional Agents Against Alzheimer's : Tetrahydroisoquinoline-benzimidazole hybrids have been developed as multifunctional agents targeting multiple pathways involved in neurodegeneration. These compounds showed promising results in inhibiting BACE1 activity and reducing neuroinflammation .

特性

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRNCZBYTWGXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579027 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75704-51-7 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。